molecular formula C24H32ClN5O2 B2733874 N1-(2-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 941869-47-2

N1-(2-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Número de catálogo: B2733874
Número CAS: 941869-47-2
Peso molecular: 458
Clave InChI: HNCXXVBFIQHNOL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a bisubstituted oxalamide featuring a 2-chlorobenzyl group on one nitrogen and a complex ethyl substituent on the other, comprising a 4-(dimethylamino)phenyl and a 4-methylpiperazine moiety.

Propiedades

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32ClN5O2/c1-28(2)20-10-8-18(9-11-20)22(30-14-12-29(3)13-15-30)17-27-24(32)23(31)26-16-19-6-4-5-7-21(19)25/h4-11,22H,12-17H2,1-3H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCXXVBFIQHNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N1-(2-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, identified by its CAS number 941869-47-2, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C24H32ClN5O2
  • Molecular Weight : 458.0 g/mol
  • Key Functional Groups : The compound features a chlorobenzyl group, dimethylamino phenyl moiety, and a piperazine ring, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate the activity of specific enzymes or receptors involved in neurotransmission and cellular signaling pathways. The presence of the dimethylamino group is particularly relevant for enhancing lipophilicity, which may facilitate better membrane penetration and receptor binding.

Antitumor Activity

Recent investigations into the antitumor properties of similar oxalamide derivatives indicate that compounds with structural similarities exhibit cytotoxic effects against various cancer cell lines. For instance, a study on related compounds demonstrated IC50 values in the micromolar range against breast cancer cells, suggesting potential for further development in oncology applications .

Neuropharmacological Effects

The dimethylamino and piperazine groups are known to influence neuropharmacological properties. Compounds with such moieties have been studied for their effects on neurotransmitter systems, potentially offering therapeutic benefits in treating conditions like depression and anxiety. The specific interactions of N1-(2-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide with serotonin and dopamine receptors warrant further exploration.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
N1-(2-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamideC24H32ClN5O2Chlorobenzyl, Dimethylamino, PiperazinePotential antitumor and neuropharmacological effects
N1-(4-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamideC23H30ClN5O2Similar functional groupsInvestigated for similar biological activities
N1-(3-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-pyrrolidin-1-ylethyl)oxalamideC23H30ClN5O2Variations in side chainsDifferent pharmacological profile

Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of oxalamide derivatives similar to N1-(2-chlorobenzyl)-N2... The results indicated significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.5 to 5 µM. This suggests that modifications in the chemical structure can enhance or diminish biological efficacy .

Study 2: Neuropharmacology

Research focusing on compounds containing dimethylaminophenyl groups revealed their potential in modulating serotonin levels, which could be beneficial in treating mood disorders. The study highlighted the importance of structural modifications in enhancing receptor affinity and selectivity.

Aplicaciones Científicas De Investigación

Research indicates that compounds similar to N1-(2-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide may exhibit significant biological activities, including:

  • Enzyme Inhibition : Studies suggest that this compound could inhibit specific enzyme pathways, which may be beneficial in treating diseases where these pathways are dysregulated.
  • Receptor Modulation : The compound may interact with various receptors, potentially leading to therapeutic effects in conditions such as cancer or neurological disorders.

Cancer Research

Several studies have explored the potential of oxalamide derivatives in cancer treatment. The mechanism of action often involves the modulation of signaling pathways critical for tumor growth and survival. N1-(2-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide could serve as a lead compound for developing new anticancer agents.

Neuropharmacology

Given its structural features, this compound may also have applications in neuropharmacology. The dimethylamino group can enhance binding affinity to neurotransmitter receptors, suggesting potential use in treating psychiatric disorders or neurodegenerative diseases.

Data Table: Summary of Research Findings

Study FocusFindingsReference
Enzyme InhibitionInhibitory effects on specific enzyme pathways linked to cancer
Receptor InteractionPotential modulation of neurotransmitter receptors
Synthesis MethodologyDetailed synthesis steps involving reductive amination
Therapeutic ApplicationsInvestigated for anticancer and neuropharmacological effects

Comparación Con Compuestos Similares

Comparison with Similar Oxalamide Derivatives

Structural Features

The compound’s key structural distinctions lie in its substitution pattern:

  • Heterocyclic Components : The 4-methylpiperazine group contributes to basicity and conformational flexibility, contrasting with simpler alkyl or aryl substituents in analogs.
Table 1: Structural Comparison of Oxalamide Derivatives
Compound Name Key Substituents Structural Features Reference
N1-(2-Chlorobenzyl)-N2-[...]ethyl)oxalamide (Target) 2-Chlorobenzyl, 4-(dimethylamino)phenyl, 4-methylpiperazine High complexity; dual aromatic and heterocyclic motifs
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (FL-no: 16.099) 2,4-Dimethoxybenzyl, pyridin-2-yl Simpler aromatic groups; lacks heterocyclic amines
N1-{2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (Compound 11) 2,3-Dichlorophenyl-piperazine, 5-methylpyrazole Dichlorophenyl-piperazine hybrid; pyrazole for H-bonding
N-(5-((5-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-[...])acrylamide (7c) Pyrimidine core, acrylamide tail Non-oxalamide; kinase inhibitor scaffold

Pharmacological and Toxicological Profiles

  • The 4-methylpiperazine group may improve blood-brain barrier penetration compared to morpholine or pyridine analogs.
  • Kinase Inhibitors (): Compounds like 7c show nanomolar IC50 against ALK/EGFR mutants, with acrylamide tails enabling covalent binding .
  • Flavoring Agents (): Structurally simpler oxalamides exhibit high NOEL (100 mg/kg bw/day) and low toxicity, attributed to rapid amide hydrolysis and excretion .

Q & A

Q. What are the validated synthetic routes for N1-(2-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving oxalamide coupling. Key steps include:
  • Step 1 : Functionalization of the 2-chlorobenzyl group using nucleophilic substitution (e.g., SNAr) under anhydrous conditions with a base like NaH or K₂CO₃.
  • Step 2 : Condensation of the dimethylaminophenyl group with a 4-methylpiperazine-ethyl intermediate via reductive amination (e.g., using NaBH₃CN or Pd/C/H₂).
  • Step 3 : Oxalamide bond formation between intermediates using ethyl oxalyl chloride in DCM at 0–5°C.
  • Optimization : Reaction yields (~60–75%) can be improved by controlling stoichiometry (1:1.2 molar ratio for amine:oxalyl chloride) and using anhydrous solvents. Purity is enhanced via column chromatography (silica gel, 5–10% MeOH/DCM) .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identify aromatic protons (δ 6.8–7.4 ppm for chlorobenzyl and dimethylaminophenyl groups) and aliphatic protons (δ 2.2–3.5 ppm for piperazine/ethyl groups). The oxalamide carbonyls appear at δ 160–165 ppm in 13C NMR.
  • IR Spectroscopy : Confirm N-H stretches (~3300 cm⁻¹) and C=O stretches (~1680 cm⁻¹).
  • LC/MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~550–600) and fragmentation patterns.
  • Validation : Cross-reference with published data for analogous oxalamides (e.g., β-lactam or piperazine-containing derivatives) .

Q. How can researchers ensure purity during synthesis, and what analytical methods are recommended?

  • Methodological Answer :
  • Purification : Use normal-phase chromatography (silica gel, 90:10 DCM/MeOH) or reverse-phase HPLC (C18 column, acetonitrile/water gradient).
  • Purity Criteria : ≥95% by HPLC (λ = 254 nm). Confirm absence of unreacted intermediates (e.g., free amines via TLC with ninhydrin staining).
  • Quantitative Analysis : Use HRMS for exact mass verification and elemental analysis (C, H, N within ±0.4% theoretical values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data between synthetic batches?

  • Methodological Answer : Discrepancies may arise from conformational flexibility (e.g., piperazine ring puckering) or solvent effects. Strategies include:
  • Variable Temperature NMR : To observe dynamic exchange broadening (e.g., at 298 K vs. 323 K).
  • 2D NMR (COSY, NOESY) : Map coupling between piperazine and ethyl groups.
  • DEPT-135 : Differentiate CH₂/CH₃ groups in aliphatic regions.
  • Reference Standards : Compare with structurally validated analogs (e.g., piperazine-ethyl oxalamides) .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate membrane permeability (logP ~2.5–3.5) using OPLS-AA force fields.
  • Docking Studies : Assess binding to targets like dopamine D3 receptors (AutoDock Vina, Glide).
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability (%F >50%), CYP450 interactions (e.g., CYP3A4 inhibition risk), and blood-brain barrier penetration (BBB+ likely due to tertiary amines) .

Q. How can researchers design SAR studies to optimize bioactivity against kinase targets (e.g., ALK/EGFR)?

  • Methodological Answer :
  • Core Modifications : Replace 2-chlorobenzyl with 2,4-dichlorophenyl (increased lipophilicity) or 4-fluorobenzyl (electron-withdrawing effects).
  • Piperazine Substitution : Test 4-methylpiperazine vs. 4-arylpiperazines (e.g., 4-phenylpiperazine for steric effects).
  • Biological Assays : Use kinase inhibition assays (IC50 profiling) and cellular viability tests (e.g., MTT assay in NSCLC lines). Correlate with logD and hydrogen-bond donor/acceptor counts .

Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid clearance (e.g., N-demethylation of dimethylamino groups).
  • Prodrug Design : Mask polar groups (e.g., esterify oxalamide carbonyls) to enhance bioavailability.
  • Pharmacodynamic Modeling : Use allometric scaling (e.g., from mouse to human) to adjust dosing regimens .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer : Solubility discrepancies arise from polymorphic forms or protonation states.
  • pH-Dependent Solubility : Test in buffered solutions (pH 1–10). Tertiary amines (pKa ~8–9) increase solubility in acidic conditions.
  • Hansen Solubility Parameters : Compare δd, δp, δh values with solvents (e.g., DMSO δp=12.0 vs. EtOAc δp=4.4).
  • XRPD : Identify crystalline vs. amorphous forms affecting solubility profiles .

Q. What experimental controls are essential when observing off-target effects in cellular assays?

  • Methodological Answer :
  • Negative Controls : Use parental cell lines (non-transfected) or inactive analogs (e.g., oxalamide without piperazine).
  • Positive Controls : Include known inhibitors (e.g., crizotinib for ALK).
  • Counter-Screens : Test against unrelated kinases (e.g., VEGFR, PDGFR) to rule out pan-kinase inhibition .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.